11-(1,3-benzodioxol-5-yl)-[1,3]benzodioxolo[7,6-g]phthalazine-7,10-diol
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Overview
Description
Carbonyldiimidazole . It is an organic compound with the molecular formula C7H6N4O . This compound is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis and as a reagent in various chemical reactions .
Preparation Methods
Carbonyldiimidazole: can be synthesized by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction can be represented as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Chemical Reactions Analysis
Carbonyldiimidazole: undergoes various types of chemical reactions, including:
Hydrolysis: It hydrolyzes readily to give back and .
(C3H3N2)2CO+H2O→2C3H4N2+CO2
Amide Formation: It is used to convert amines into amides.
Carbamate Formation: It can convert alcohols into carbamates.
Urea Formation: It can also be used to form ureas.
Common reagents and conditions used in these reactions include amines , alcohols , and water . The major products formed from these reactions are amides , carbamates , and ureas .
Scientific Research Applications
Carbonyldiimidazole: has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used for the coupling of amino acids to form peptides.
Organic Synthesis: It serves as a reagent in various organic synthesis reactions.
Pharmaceutical Industry: It is used in the synthesis of pharmaceutical compounds.
Biological Research: It is employed in the modification of biomolecules.
Mechanism of Action
The mechanism by which Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The molecular targets include carboxylic acids, amines, and alcohols. The pathways involved include the formation of amides, carbamates, and ureas .
Comparison with Similar Compounds
Carbonyldiimidazole: is unique in its ability to activate carboxylic acids without the use of harsh reagents such as thionyl chloride . Similar compounds include:
- Phosgene
- Imidazole
- N,N’-Dicyclohexylcarbodiimide (DCC)
Compared to these compounds, Carbonyldiimidazole is more easily handled and avoids the use of toxic reagents .
Properties
IUPAC Name |
11-(1,3-benzodioxol-5-yl)-[1,3]benzodioxolo[7,6-g]phthalazine-7,10-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O6/c23-19-11-5-9-2-4-13-18(28-8-26-13)16(9)15(17(11)20(24)22-21-19)10-1-3-12-14(6-10)27-7-25-12/h1-6H,7-8H2,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSPEYYAEFFUMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=CC5=C3C(=NN=C5O)O)C=CC6=C4OCO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=CC5=C3C(=NN=C5O)O)C=CC6=C4OCO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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